molecular formula C13H16O B13678288 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 7508-12-5

2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13678288
CAS No.: 7508-12-5
M. Wt: 188.26 g/mol
InChI Key: XJBHFHGGRYANDX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a bicyclic ketone featuring a seven-membered annulenone core fused with a benzene ring. The compound is substituted with methyl groups at the 2- and 3-positions, which confer steric and electronic modifications to the parent structure. Its synthesis involves the elimination of dibromo precursors (e.g., 2,3-dimethyl-6,6-dibromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one) using lithium chloride in dimethylformamide (DMF), yielding the unsaturated ketone with high efficiency . This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing mast cell stabilizers and receptor modulators due to its adaptable scaffold.

Properties

CAS No.

7508-12-5

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2,3-dimethyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C13H16O/c1-9-7-11-5-3-4-6-13(14)12(11)8-10(9)2/h7-8H,3-6H2,1-2H3

InChI Key

XJBHFHGGRYANDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone derivatives, which undergo cyclization reactions in the presence of acid or base catalysts. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzo[7]annulenone core is shared among analogs, but substituents at key positions significantly alter physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Properties References
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 2-CH₃, 3-CH₃ C₁₃H₁₆O 188.27 High lipophilicity; synthesized via elimination; potential mast cell stabilization
2,3-Dimethoxy analog 2-OCH₃, 3-OCH₃ C₁₃H₁₆O₃ 220.27 Increased polarity due to methoxy groups; used in life science research
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 3-Cl C₁₁H₁₁ClO 194.66 Electron-withdrawing Cl enhances reactivity; requires strict safety protocols
1-Phenyl derivative (5h) 1-C₆H₅ C₁₇H₁₈O 238.33 Enhanced lipophilicity for brain penetration; CaMKIIα modulation
6-(Trifluoromethyl) analog (6h) 6-CF₃ C₁₇H₁₆F₃O 302.31 Metabolic stability via CF₃; used in rhodium-catalyzed oxyfluorination
6-(Dimethylamino) derivative (38) 6-N(CH₃)₂ C₁₇H₁₇ClNO 286.20 Basic amino group improves solubility; NMDA receptor antagonism

Biological Activity

2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a polycyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, with one notable approach involving the condensation of 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one with different aromatic aldehydes to produce a series of derivatives. The synthesis process typically involves the use of potassium hydroxide in ethanol as a catalyst and has been detailed in various studies .

Anticancer Properties

Recent studies have investigated the anticancer potential of 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one and its derivatives. For instance, derivatives synthesized from this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Table 1: Cytotoxicity of 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-Arylidene derivativeHeLa15Apoptosis induction
6-Arylidene derivativeMCF-720Cell cycle arrest
4-Phenyl derivativeA54912Apoptosis and necrosis

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. It was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives possess significant antibacterial properties, potentially making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Arylidene derivativeE. coli32 µg/mL
6-Arylidene derivativeS. aureus64 µg/mL

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted by Konda et al. demonstrated that specific derivatives of the compound induced apoptosis in HeLa cells through the activation of caspase pathways. The research highlighted the importance of structural modifications in enhancing anticancer activity .
  • Antibacterial Screening : In another investigation focusing on antimicrobial properties, researchers screened multiple derivatives against common pathogens. The study found that some compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .

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